molecular formula C16H22O4 B3068490 2,5-Dibutoxyterephthalaldehyde CAS No. 564456-59-3

2,5-Dibutoxyterephthalaldehyde

Cat. No. B3068490
M. Wt: 278.34 g/mol
InChI Key: YVTRGUBFSLFACU-UHFFFAOYSA-N
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Description

2,5-Dibutoxyterephthalaldehyde is a chemical compound with the CAS number 564456-59-3 . It is commonly used as a monomer to synthesize Covalent Organic Framework (COF) materials .

Scientific Research Applications

Molecular Structure and Intramolecular Hydrogen Bonding

Research on the molecular structure of derivatives of terephthalaldehyde, such as 2,5-dihydroxyterephthalaldehyde, shows significant intramolecular hydrogen bonding. These structural aspects are pivotal in understanding the chemical behavior and potential applications of similar compounds, including 2,5-Dibutoxyterephthalaldehyde. The hydrogen bonding influences the overall molecular structure and could be crucial for its potential applications in material science and organic chemistry (Borisenko, Zauer, & Hargittai, 1996).

Synthesis and Chemical Reactions

A study on the vinylation of 2,5-dialkoxyterephthalaldehyde, a compound closely related to 2,5-Dibutoxyterephthalaldehyde, describes an efficient method for chemical modification. This process can be adapted for a wide range of dialkoxyterephthalaldehydes, which is vital for the synthesis of various organic compounds and polymers (Zi-jun, 2010).

Bio-Based Polyester Monomer Production

The production of 2,5-furandicarboxylic acid (FDCA) from lignocellulosic biomass is a significant area of research. FDCA, derived from similar compounds to 2,5-Dibutoxyterephthalaldehyde, is a potential replacement for terephthalic acid in polyesters like PET and PBT. Understanding the synthesis and applications of FDCA offers insights into the use of 2,5-Dibutoxyterephthalaldehyde in creating sustainable, bio-based polymers (Zhang et al., 2015).

Future Directions

2,5-Dibutoxyterephthalaldehyde, as a monomer for COFs, could play a significant role in the development of new materials with potential applications in various fields such as gas storage, catalysis, and sensing . The future research directions would likely involve exploring these applications further.

properties

IUPAC Name

2,5-dibutoxyterephthalaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-3-5-7-19-15-9-14(12-18)16(10-13(15)11-17)20-8-6-4-2/h9-12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTRGUBFSLFACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1C=O)OCCCC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibutoxyterephthalaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
ZF Pang, TY Zhou, RR Liang, QY Qi, X Zhao - Chemical science, 2017 - pubs.rsc.org
The topology of a covalent organic framework (COF) is generally believed to be dictated by the symmetries of the monomers used for the condensation reaction. In this context, the use …
Number of citations: 105 pubs.rsc.org
Y Zhu, D Zhu, Q Yan, G Gao, J Xu, Y Liu… - Chemistry of …, 2021 - ACS Publications
The integration of covalent organic frameworks (COFs) with inorganic materials provides opportunities to develop a new class of composite materials with high surface areas and novel …
Number of citations: 20 pubs.acs.org
S Shi, Z Li, J Wang - Journal of Polymer Research, 2007 - Springer
Some novel conjugated polyoxadiazoles with Schiff base structure were efficiently synthesized through polycondensation of 4,4′-(1,3,4-oxadiazole-2,5-diyl)dianiline with some …
Number of citations: 16 link.springer.com
J Tu, W Song, B Chen, Y Li… - Chemistry–A European …, 2023 - Wiley Online Library
2D covalent organic frameworks with Kagome (kgm) topology are a promising class of crystalline frameworks that possess both triangular and hexagonal pores. These dual‐pore …
RR Liang, SY Jiang, A Ru-Han, X Zhao - Chemical Society Reviews, 2020 - pubs.rsc.org
Covalent organic frameworks (COFs) are a class of crystalline porous organic polymers assembled by connecting organic building units via covalent bonds. They are characterized as …
Number of citations: 237 pubs.rsc.org
G Lin, A Mal, X Wang, X Zhou, B Gui, C Wang - Science China Chemistry, 2023 - Springer
Covalent organic frameworks (COFs) provide a unique platform with tunable structures allowing precise control of pore sizes, shapes and functions. The key to synthesizing COFs with …
Number of citations: 0 link.springer.com
K Geng, T He, R Liu, S Dalapati, KT Tan, Z Li… - Chemical …, 2020 - ACS Publications
Covalent organic frameworks (COFs) are a class of crystalline porous organic polymers with permanent porosity and highly ordered structures. Unlike other polymers, a significant …
Number of citations: 708 pubs.acs.org
X Yu, Y Zhu, X Ren, Y Li, L Shi, W Zhang, X Zhu… - Dyes and …, 2023 - Elsevier
Stimuli-responsive luminescent materials with controllable photophysical properties have attracted much attention because of their potential applications in smart materials and devices. …
Number of citations: 1 www.sciencedirect.com
AM Evans - 2021 - search.proquest.com
Discrete molecules, linear and branched polymers, and disordered cross-linked networks are well studied objects of chemical synthesis. However, two-dimensional polymers (2DPs) …
Number of citations: 0 search.proquest.com

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